molecular formula C17H13NO2 B1421710 4-(3-Methoxybenzoyl)isoquinoline CAS No. 1187165-81-6

4-(3-Methoxybenzoyl)isoquinoline

Cat. No.: B1421710
CAS No.: 1187165-81-6
M. Wt: 263.29 g/mol
InChI Key: PGSCPZWIKRCKIB-UHFFFAOYSA-N
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Description

4-(3-Methoxybenzoyl)isoquinoline is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities and potential therapeutic applications

Preparation Methods

The synthesis of 4-(3-Methoxybenzoyl)isoquinoline typically involves several steps, starting with the preparation of the isoquinoline core. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . For the specific synthesis of this compound, a methoxybenzoyl group is introduced at the 4-position of the isoquinoline ring. This can be achieved through Friedel-Crafts acylation, where the isoquinoline is reacted with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial production methods for isoquinoline derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and environmentally friendly catalysts to improve efficiency and reduce waste .

Chemical Reactions Analysis

4-(3-Methoxybenzoyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring of the isoquinoline moiety.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the isoquinoline ring .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.

    Biology: Isoquinoline derivatives, including 4-(3-Methoxybenzoyl)isoquinoline, have shown promise in biological studies due to their potential as enzyme inhibitors and receptor modulators.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anti-cancer, anti-malarial, and anti-inflammatory activities.

    Industry: Isoquinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-(3-Methoxybenzoyl)isoquinoline can be compared with other isoquinoline derivatives, such as:

    4-Benzoylisoquinoline: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    4-(4-Methoxybenzoyl)isoquinoline: Similar structure but with the methoxy group at a different position, potentially leading to different biological effects.

    3-Methoxyisoquinoline: The methoxy group is directly attached to the isoquinoline ring, which can influence its chemical properties and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives .

Properties

IUPAC Name

isoquinolin-4-yl-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-20-14-7-4-6-12(9-14)17(19)16-11-18-10-13-5-2-3-8-15(13)16/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSCPZWIKRCKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269969
Record name 4-Isoquinolinyl(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187165-81-6
Record name 4-Isoquinolinyl(3-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoquinolinyl(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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